An In-depth Technical Guide to the Synthesis Pathway of Disperse Violet 93 for Textile Research
An In-depth Technical Guide to the Synthesis Pathway of Disperse Violet 93 for Textile Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Violet 93, a significant monoazo dye utilized in the textile industry for dyeing polyester (B1180765) and its blends. This document details the synthetic pathway, experimental protocols, and key characterization data, offering valuable insights for researchers in textile chemistry and material science.
Overview of Disperse Violet 93
Disperse Violet 93 is a synthetic dye valued for its blue-purple hue and its applicability to hydrophobic fibers. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide, is responsible for its color and dyeing properties. The synthesis of this dye is a classic example of diazo coupling, a fundamental reaction in color chemistry.
Table 1: Physicochemical Properties of Disperse Violet 93
| Property | Value |
| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
| Molecular Formula | C₁₈H₁₉BrN₆O₅ |
| Molecular Weight | 479.28 g/mol [1] |
| Appearance | Dark blue or blue-purple powder[2] |
| Solubility | Insoluble in water[2] |
| CAS Number | 52697-38-8[1] |
Synthesis Pathway
The synthesis of Disperse Violet 93 is a two-step process:
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Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, is converted into a diazonium salt using nitrous acid in a strongly acidic medium at low temperatures.
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Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-Acetylamino-N,N-diethylaniline, to form the final azo dye.
The overall reaction scheme is depicted below:
Caption: Synthesis pathway of Disperse Violet 93.
Experimental Protocols
The following protocols are based on generalized procedures for the synthesis of azo dyes and specific information found for the synthesis of the diazonium salt of 2,4-dinitro-6-bromoaniline.
Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline
This procedure details the formation of the diazonium salt, a critical intermediate in the synthesis of Disperse Violet 93.
Materials:
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2,4-Dinitroaniline
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Sulfuric Acid (e.g., 60-90%)
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Bromine or a bromide source (e.g., Sodium Bromide)
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Hydrogen Peroxide (30%)
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Nitrosylsulfuric Acid (40%) or Sodium Nitrite
Procedure:
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In a reaction flask, add 210.0g of 60% sulfuric acid.
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With stirring, add 36.6g of 2,4-dinitraniline and continue to stir for 2 hours.
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Add 19.2g of bromine while maintaining the reaction temperature at 20-25 °C. Stir for 4 hours at this temperature.
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Add 13.6g of 30% hydrogen peroxide, maintaining the temperature at 20-25 °C, and continue the reaction for another 4 hours to yield 2,4-dinitro-6-bromoaniline.
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To the resulting mixture, add 64.0g of 40% nitrosylsulfuric acid. The reaction to form the diazonium salt is typically carried out at 20-30 °C for 2-3 hours. The resulting solution of 2,4-dinitro-6-bromoaniline diazonium salt is used directly in the next step.
Step 2: Azo Coupling with 3-Acetylamino-N,N-diethylaniline
This step involves the electrophilic substitution of the diazonium salt onto the activated aromatic ring of the coupling component.
Materials:
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2,4-Dinitro-6-bromoaniline diazonium salt solution (from Step 1)
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3-Acetylamino-N,N-diethylaniline
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Suitable solvent (e.g., ethanol (B145695), water)
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pH adjusting agent (e.g., sodium acetate (B1210297), dilute sodium hydroxide)
Procedure:
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In a separate reaction vessel, dissolve 3-Acetylamino-N,N-diethylaniline in a suitable solvent, such as a mixture of ethanol and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.
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Maintain the pH of the reaction mixture between 5 and 7 by the controlled addition of a base like sodium acetate or a dilute sodium hydroxide (B78521) solution.
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Continue stirring the reaction mixture at a low temperature (0-5 °C) for several hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of Disperse Violet 93.
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Isolate the solid product by filtration.
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Wash the filter cake with cold water to remove any unreacted starting materials and salts.
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Dry the final product.
Purification
The crude Disperse Violet 93 can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.
Characterization Data
While detailed experimental data is not widely published, the following tables summarize the expected and reported analytical data for Disperse Violet 93.
Table 2: Predicted Spectral Data for Disperse Violet 93
| Spectral Technique | Predicted Values |
| ¹H-NMR | Peaks expected in the aromatic, aliphatic (ethyl groups), and amide regions. |
| ¹³C-NMR | Signals corresponding to aromatic carbons, ethyl carbons, and carbonyl carbon. |
| Mass Spectrometry (m/z) | [M+H]⁺: ~480.07 |
Table 3: Analytical Methods for Disperse Violet 93
| Analytical Technique | Description |
| HPLC-DAD | High-Performance Liquid Chromatography with Diode Array Detection can be used for the quantification and purity assessment of Disperse Violet 93. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a sensitive method for the detection and identification of Disperse Violet 93, particularly in environmental samples.[3] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis to the characterization of Disperse Violet 93.
Caption: General workflow for the synthesis and analysis of Disperse Violet 93.
Conclusion
The synthesis of Disperse Violet 93 via the diazotization of 2,4-Dinitro-6-bromoaniline and subsequent coupling with 3-Acetylamino-N,N-diethylaniline is a well-established process in dye chemistry. This guide provides a foundational understanding of the synthesis pathway and general experimental protocols. For precise and reproducible results, further optimization of reaction conditions, including stoichiometry, temperature, and pH, is recommended. The analytical techniques outlined are crucial for ensuring the purity and confirming the structure of the final product, which is essential for its application in textile research and development.
